(4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine

Lipophilicity Partition coefficient Drug-likeness

(4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine (CAS 1208080-19-6; synonym: N-(4-Chlorobenzyl)-3-(pentafluoroethoxy)-1-propanamine) is a synthetic para-chlorobenzylamine derivative bearing a pentafluoroethyloxy (–OC₂F₅) moiety on a three-carbon propyl linker. With a molecular formula of C₁₂H₁₃ClF₅NO and a molecular weight of 317.68 g/mol, this compound occupies a defined niche within the substituted benzyl-pentafluoroethyloxy-alkylamine family.

Molecular Formula C12H13ClF5NO
Molecular Weight 317.68 g/mol
Cat. No. B12111789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine
Molecular FormulaC12H13ClF5NO
Molecular Weight317.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNCCCOC(C(F)(F)F)(F)F)Cl
InChIInChI=1S/C12H13ClF5NO/c13-10-4-2-9(3-5-10)8-19-6-1-7-20-12(17,18)11(14,15)16/h2-5,19H,1,6-8H2
InChIKeyWDFWFZLURQPUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine: Core Physicochemical Identity and Comparator Landscape


(4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine (CAS 1208080-19-6; synonym: N-(4-Chlorobenzyl)-3-(pentafluoroethoxy)-1-propanamine) is a synthetic para-chlorobenzylamine derivative bearing a pentafluoroethyloxy (–OC₂F₅) moiety on a three-carbon propyl linker . With a molecular formula of C₁₂H₁₃ClF₅NO and a molecular weight of 317.68 g/mol, this compound occupies a defined niche within the substituted benzyl-pentafluoroethyloxy-alkylamine family . The closest structural analogs include the ethyl-linker variant (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine (CAS 1208079-86-0; C₁₁H₁₁ClF₅NO; MW 303.65), the meta-chloro positional isomer (3-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine (CAS 1208079-49-5), and the halogen-substituted fluoro-analog (2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine (CAS 1208078-54-9) . The compound is offered by specialist chemical suppliers for research use, but publicly available quantitative head-to-head comparative bioactivity data remain extremely limited, necessitating careful reliance on computational property predictions and class-level fluorochemical behavior inferences for any selection rationale .

Why (4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine Cannot Be Freely Substituted with In-Class Analogs


Within the pentafluoroethyloxy-benzylamine family, three critical molecular features create substantial divergence in physicochemical properties and, consequently, in downstream application behavior: (i) the position of the chloro substituent on the benzyl ring (para vs. meta vs. ortho), (ii) the length of the alkyl linker separating the amine from the –OC₂F₅ group (propyl vs. ethyl), and (iii) the identity of the halogen substituent (Cl vs. F vs. Br) . Even when the molecular formula remains identical across positional isomers, the spatial disposition of the chlorine atom alters dipole moment, logP, and potential binding interactions, meaning that a para-chloro congener cannot be presumed equivalent to its meta- or ortho-chloro analog in any structure-activity-dependent application . Furthermore, shortening the linker from three to two carbon atoms reduces molecular weight by ~14 g/mol and eliminates one methylene unit of conformational flexibility, which impacts both lipophilicity and the spatial relationship between the amine nitrogen and the fluorinated ether group . The following quantitative evidence section substantiates these differentiation dimensions.

(4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine: Quantifiable Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Differentiation: para-Chloro vs. meta-Chloro vs. Unsubstituted Benzyl Analogs

The target compound, with a 4-chloro substituent on the benzyl ring, exhibits a calculated LogP of 4.38 . The meta-chloro positional isomer (CAS 1208079-49-5) carries the identical molecular formula (C₁₂H₁₃ClF₅NO; MW 317.68) but differs in the spatial placement of the chlorine atom; this difference in dipole moment orientation is classically recognized to yield distinct octanol-water partition behavior, although a matched experimentally validated LogP value for the meta isomer was not identified in the present search . Class-level structure-property relationship (SPR) knowledge indicates that para-substituted halogenated benzylamines systematically differ from meta-substituted congeners in both logP and pKa due to differential inductive and resonance effects relayed through the aromatic ring [1].

Lipophilicity Partition coefficient Drug-likeness

Polar Surface Area (PSA) as a Membrane Permeability Proxy: Target Compound vs. Ethyl-Linker Analog

The target compound has a reported Polar Surface Area (PSA) of 21.26 Ų . The ethyl-linker homolog (CAS 1208079-86-0; C₁₁H₁₁ClF₅NO; MW 303.65) is expected to have a comparable PSA, but its lower molecular weight (303.65 vs. 317.68) and reduced rotatable bond count (fewer methylene units) produce a different PSA/MW ratio . In drug design, PSA values below 60 Ų are generally associated with good passive membrane permeability, and values below 30 Ų such as this compound's are consistent with compounds optimized for blood-brain barrier penetration potential [1]. A lower PSA/MW ratio (21.26 / 317.68 ≈ 0.067 Ų/g for the target) versus the ethyl homolog (estimated PSA ~21 / 303.65 ≈ 0.069 Ų/g) indicates that the propyl-linker compound distributes its PSA across a larger molecular scaffold, offering subtly differentiated absorption and distribution behavior.

Polar surface area Membrane permeability Drug-likeness

Steric Bulk Differentiation: –OC₂F₅ Group Compared to –OCF₃ Group as a Comparator Motif

The pentafluoroethyloxy (–OC₂F₅) group in the target compound is the bulkier homolog of the widely used trifluoromethoxy (–OCF₃) group . According to Enamine's medicinal chemistry building block resource, –OC₂F₅ and –OCF₃ possess similar electronic properties and lipophilicity, but –OC₂F₅ introduces substantially greater steric volume . This increased steric demand can influence binding pocket occupancy, selectivity, and off-target profiles when the compound is used as a fragment or scaffold in drug discovery. The target compound therefore offers a sterically differentiated alternative to analogous compounds bearing the –OCF₃ motif, without the drastic electronic perturbation that would accompany, for example, replacement with a –CF₃ or –SF₅ group.

Steric bulk Fluorinated motifs Selectivity modulation

Chlorine Substituent Identity: Cl vs. F Halogen Comparison in Benzyl-Pentafluoroethyloxy Amine Scaffolds

The target compound incorporates a 4-chloro substituent on the benzyl ring, in contrast to the 2-fluoro analog (CAS 1208078-54-9; C₁₂H₁₃F₆NO; MW 301.23) . The replacement of chlorine (Hammett σₚ = 0.23) with fluorine (σₚ = 0.06) results in a ~4-fold difference in electron-withdrawing inductive strength at the para position [1]. Additionally, chlorine can participate in halogen bonding interactions (C–Cl···O/N/S), which are geometrically and energetically distinct from fluorine's interactions; chlorine's larger polarizable surface area and positive σ-hole potential render it a more effective halogen bond donor than fluorine [2]. This has consequences for supramolecular assembly, crystal engineering, and target engagement in biological systems.

Halogen bonding Substituent effects Reactivity

Linker Length and Conformational Flexibility: Propyl vs. Ethyl Chain Comparison

The target compound features a three-carbon propyl linker between the amine nitrogen and the –OC₂F₅ oxygen, whereas the closest homolog (CAS 1208079-86-0) contains a two-carbon ethyl linker . The additional methylene unit in the target compound adds one rotatable bond, increasing conformational flexibility and altering the distance between the amine and the fluorinated ether from approximately 2.5 Å (N···O through-space, ethyl) to approximately 3.8 Å (N···O through-space, propyl) in the fully extended conformation [1]. This spatial difference can influence the compound's ability to engage two distinct interaction sites simultaneously (e.g., a hydrogen bond from the amine and a hydrophobic contact from the –OC₂F₅ group) and may affect entropy penalties upon binding.

Linker length Conformational flexibility Rotatable bonds

Optimal Deployment Scenarios for (4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine Based on Its Differentiated Properties


Fragment-Based Drug Discovery Requiring a Sterically Differentiated –OC₂F₅ Scaffold

When an existing fragment hit containing a –OCF₃ group exhibits promising potency but poor selectivity, the target compound provides a sterically bulkier alternative while maintaining near-identical electronic and lipophilic properties . The propyl linker and para-chloro substitution further differentiate the scaffold from –OCF₃-bearing fragments, making this compound suitable for fragment growing or scaffold hopping campaigns aimed at improving selectivity profiles.

Structure-Activity Relationship (SAR) Exploration of Halogen and Linker Effects in Fluorinated Benzylamine Libraries

For medicinal chemistry teams systematically exploring the SAR of pentafluoroethyloxy-benzylamines, this compound serves as the para-chloro, propyl-linker reference point . Its quantitative differentiation from the meta-chloro isomer (positional SAR), the ethyl-linker homolog (linker-length SAR), and the 2-fluoro analog (halogen-type SAR) allows researchers to deconvolute the contributions of each structural feature to overall biological or physicochemical performance .

Development of Halogen-Bond-Directed Supramolecular Assemblies or Co-Crystals

The 4-chloro substituent's capacity to act as a halogen bond donor, combined with the hydrogen bond donor/acceptor functionality of the secondary amine and the strongly hydrophobic –OC₂F₅ group, makes this compound a candidate building block for crystal engineering studies where orthogonal non-covalent interactions (halogen bonding + hydrogen bonding + fluorophilic interactions) are desired .

Agrochemical Intermediate or Probe for Pesticide Development Research

The presence of both a chlorobenzyl moiety (commonly found in agrochemicals) and a pentafluoroethyloxy group (associated with enhanced metabolic stability and environmental persistence) positions this compound as a research intermediate or probe molecule for investigating structure-activity relationships in pesticide or insecticide development programs . The proprietary nature of this substitution pattern may offer intellectual property differentiation in early-stage agrochemical discovery.

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